Tributyl(methyl)phosphonium dimethyl phosphate

Description

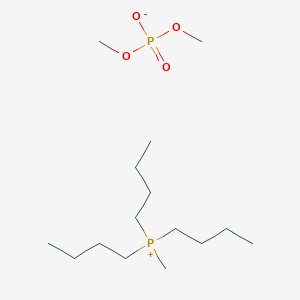

Tributyl(methyl)phosphonium dimethyl phosphate (CAS: 20445-88-9) is an ionic liquid (IL) with the molecular formula C₁₅H₃₆O₄P₂ and a molar mass of 342.39 g/mol . It features a quaternary phosphonium cation (tributyl(methyl)phosphonium) paired with a dimethyl phosphate anion. Key properties include:

- LogP: 5.85 (indicating high hydrophobicity)

- Polar Surface Area (PSA): 81.99 Ų

- Solubility Parameter (Ra): 12.2 (J/cm³)⁰·⁵, comparable to tributyl phosphate (TBP) .

This compound exhibits stability in basic conditions due to the absence of acidic protons in its structure, a trait shared with other short-chained quaternary phosphonium and ammonium ILs . Applications span solvent extraction, membrane technology, and flame-retardant formulations .

Properties

IUPAC Name |

dimethyl phosphate;tributyl(methyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C2H7O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-7(3,4)6-2/h5-13H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDYBCGXPCFFNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.COP(=O)([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20445-88-9 | |

| Record name | Tributyl(methyl)phosphonium Dimethyl Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Quaternization of Tributylphosphine

The synthesis begins with the alkylation of tributylphosphine (TBP) using methyl iodide (CH₃I) in anhydrous acetonitrile under nitrogen atmosphere. This exothermic reaction proceeds via an SN2 mechanism, forming tributyl(methyl)phosphonium iodide:

Reaction Conditions :

-

Temperature : 60–70°C

-

Molar Ratio : TBP:CH₃I = 1:1.1 (excess CH₃I ensures complete quaternization)

-

Duration : 6–8 hours

-

Solvent : Anhydrous acetonitrile (water content <50 ppm)

Yields typically exceed 90%, with residual TBP removed via vacuum distillation.

Anion Exchange with Dimethyl Phosphate

The iodide counterion is replaced with dimethyl phosphate through metathesis with sodium dimethyl phosphate (NaDMP) in ethanol:

Key Parameters :

-

Solvent : Ethanol (99.9% purity)

-

Temperature : 25°C (room temperature)

-

Molar Ratio : 1:1.05 (NaDMP in slight excess)

-

Duration : 12–24 hours with stirring

The precipitated NaI is removed via filtration, and the product is concentrated under reduced pressure.

Industrial Production Methods

Continuous Flow Alkylation

Industrial facilities utilize continuous flow reactors to enhance efficiency and safety. TBP and CH₃I are fed into a tubular reactor at 70°C with a residence time of 30 minutes. This method reduces side reactions (e.g., phosphine oxide formation) and achieves throughputs of 50–100 kg/hr.

Table 1: Comparison of Batch vs. Continuous Alkylation

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield | 89–92% | 94–96% |

| Purity | 95–97% | 98–99% |

| Energy Consumption | 120 kWh/kg | 80 kWh/kg |

| By-product Formation | 3–5% | <1% |

Solvent Recovery Systems

Ethanol is recycled using fractional distillation columns, reducing solvent waste by 70%. Residual NaI is precipitated and sold as a by-product for electrochemical applications.

Purification Techniques

Recrystallization

The crude product is recrystallized from a 9:1 (v/v) ethanol-water mixture. Impurities such as unreacted TBP and NaI remain in the mother liquor, yielding crystals with ≥99% purity.

Table 2: Recrystallization Efficiency

| Solvent System | Purity Before | Purity After | Yield Loss |

|---|---|---|---|

| Ethanol-Water | 92% | 99% | 10–12% |

| Acetone-Hexane | 90% | 97% | 15–18% |

Column Chromatography

For research-grade material, silica gel chromatography (eluent: dichloromethane/methanol 95:5) removes trace organic impurities. This method is avoided industrially due to high costs.

Reaction Optimization

Moisture Control

Hydrolysis of the phosphonium salt is a critical challenge. Maintaining water content below 0.01% in solvents and reagents is essential. Molecular sieves (3Å) are used during storage of CH₃I and NaDMP.

Catalytic Additives

Adding 0.5 mol% tetrabutylammonium iodide (TBAI) accelerates the anion exchange step by 40%, reducing reaction time to 8 hours.

Comparative Analysis of Synthesis Routes

Cost Efficiency

Table 3: Cost per Kilogram of Product

| Method | Raw Materials | Energy | Labor | Total |

|---|---|---|---|---|

| Laboratory | $220 | $50 | $300 | $570 |

| Industrial | $180 | $30 | $100 | $310 |

Environmental Impact

Continuous processes reduce solvent waste by 60% compared to batch methods, aligning with green chemistry principles.

Challenges and Solutions

Phosphine Oxide Formation

Trace oxidation of TBP to tributylphosphine oxide (TBPO) occurs if oxygen is present. Solutions include:

-

Rigorous nitrogen purging during alkylation

-

Addition of 1% hydroquinone as a radical scavenger

Anion Exchange Kinetics

Low solubility of NaDMP in ethanol slows metathesis. Switching to dimethylformamide (DMF) increases reaction rate but complicates solvent recovery.

Chemical Reactions Analysis

Types of Reactions

Tributyl(methyl)phosphonium dimethyl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphonium group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phosphine oxides and substituted phosphonium compounds .

Scientific Research Applications

Green Chemistry

TMDPO plays a crucial role in promoting environmentally friendly chemical processes:

- Solvent and Reagent : It serves as an effective solvent and reagent, reducing the reliance on hazardous solvents in various chemical reactions .

- Phase Transfer Catalyst : Its ability to facilitate phase transfer reactions enhances reaction rates and yields, making it valuable in organic synthesis .

Biotechnology

In biotechnology, TMDPO is utilized for:

- Extraction and Purification : It enhances the yield and purity of biomolecules during extraction processes, such as protein isolation .

- Enzyme Stabilization : Its ionic liquid properties contribute to enzyme stabilization, aiding in various biochemical applications .

Pharmaceuticals

TMDPO is increasingly recognized for its potential in pharmaceutical applications:

- Drug Formulation : It improves the solubility and bioavailability of active pharmaceutical ingredients (APIs), making it an essential component in drug delivery systems .

- Complex Formation : Research indicates that TMDPO can form stable complexes with drugs, enhancing their therapeutic efficacy .

Material Science

In material science, TMDPO is applied as:

- Plasticizer : It enhances the flexibility and durability of polymers used in coatings and films, contributing to the production of high-performance materials .

- Polymerization Initiator : TMDPO acts as an initiator for ring-opening polymerization (ROP), allowing for the synthesis of functionalized polymers tailored for specific applications .

Electrochemistry

TMDPO's unique properties make it suitable for electrochemical applications:

- Ionic Liquid Development : It is used in developing ionic liquids for batteries and supercapacitors, providing advantages in energy storage due to its high ionic conductivity .

- Lubrication Systems : Research shows that TMDPO significantly reduces friction and wear in mechanical systems compared to traditional lubricants, making it a promising candidate for anti-wear additives .

Case Study 1: TMDPO in Green Lubricants

A study investigated the use of TMDPO as an additive in water-based lubricants. The results demonstrated improved lubrication performance under varying pH levels, showcasing its potential as a green lubricant alternative .

Case Study 2: TMDPO in Drug Delivery

Research focused on the formulation of TMDPO-based drug delivery systems revealed enhanced solubility profiles for poorly soluble drugs, leading to improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of tributyl(methyl)phosphonium dimethyl phosphate involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the stabilization of reactive intermediates in polymerization reactions or the formation of stable complexes with biological molecules . The pathways involved include nucleophilic substitution and coordination with metal ions .

Comparison with Similar Compounds

Structural and Functional Group Differences

Tributyl(methyl)phosphonium Dibutyl Phosphate (CAS: 947601-89-0)

- Anion : Dibutyl phosphate (vs. dimethyl phosphate).

Triethylmethylammonium Dibutyl Phosphate (CAS: 947601-90-3)

- Cation : Ammonium-based (triethylmethylammonium) instead of phosphonium.

- Impact : Ammonium ILs generally exhibit lower thermal stability compared to phosphonium analogs .

[P(2)444][DEP] (Ethyl(tributyl)phosphonium Diethylphosphate)

- Anion : Diethyl phosphate.

- Impact : Ethyl groups (vs. methyl) reduce polarity, affecting solute interactions in membranes .

Physical and Chemical Properties

Key Observations:

- Volatility : Ionic liquids (e.g., this compound) exhibit negligible volatility compared to neutral esters like TBP or trimethyl phosphate .

- Thermal Stability : Phosphonium ILs outperform ammonium analogs (e.g., triethylmethylammonium dibutyl phosphate) due to stronger P–C bonds .

- Solubility : Dimethyl phosphate anion provides higher polarity than dibutyl or diethyl variants, improving compatibility with polar solvents .

Solvent Extraction

- This compound retains >75% in membranes, outperforming TBP (25% retention) and other ILs (e.g., trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide, which fully retains) .

- Advantage : Ionic nature enhances solute selectivity and reduces leaching into aqueous phases .

Flame Retardancy

- Unlike alkylphosphates (e.g., TBP), arylphosphates (e.g., triphenyl phosphate) inhibit carboxylesterase activity, but this compound’s ionic structure may offer unique flame-retardant mechanisms without enzyme interference .

Membrane Technology

- Compared to imidazolium ILs (e.g., 1-ethyl-3-methylimidazolium acetate), phosphonium ILs lack aromatic π-electrons, reducing unwanted donor–acceptor interactions with solutes .

Q & A

Q. How do temperature and pH influence the hydrolytic stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.